4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol
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Overview
Description
4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol is an organic compound with the molecular formula C11H15NO2. It is also known by its IUPAC name, 5-tert-butyl-2-hydroxybenzaldehyde oxime . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can convert the oxime group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of antioxidants, stabilizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenol group can undergo redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: Lacks the oxime group, making it less reactive in certain biochemical assays.
2,6-di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
4-tert-butyl-2,6-dibenzoylphenol: Used in the synthesis of Schiff bases and metal complexes.
Uniqueness
4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol is unique due to its oxime group, which imparts distinct reactivity and binding properties. This makes it valuable in specific research applications where hydrogen bonding and redox activity are crucial .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-tert-butyl-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3/b12-7+ |
InChI Key |
JPVAJIHITBSSAM-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)/C=N/O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=NO |
Origin of Product |
United States |
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